AMBERLITE RESIN SODIUM FORM - GEL TYPE
Description
Historical Development of Ion Exchange Resins
The origins of ion exchange resins trace back to the early 20th century, with natural aluminosilicates and sulfonated coals serving as primitive exchangers for water softening. A paradigm shift occurred in 1935 when Adams and Holmes synthesized the first organic ion exchange resins using phenol-formaldehyde polymers. These early resins exhibited limited stability, prompting further research into polystyrene-divinylbenzene (PS-DVB) copolymers in the 1940s. The introduction of sulfonic acid functional groups onto PS-DVB matrices in 1944 marked the birth of modern strong acid cation exchangers.
Amberlite resins emerged as commercial products through Rohm and Haas Company’s innovations, with the sodium-form gel-type variants like Amberlite IRC120 Na becoming industrial staples by the 1950s. These materials addressed critical needs in water treatment by combining high exchange capacity with mechanical durability, outperforming earlier zeolite-based systems.
Overview of Amberlite Resin Technology
Amberlite Sodium Form - Gel Type resins feature a three-dimensional PS-DVB copolymer matrix with sulfonic acid (-SO₃H) functional groups. In their sodium form, these acidic protons are replaced by Na⁺ ions, creating exchange sites with the general structure -SO₃⁻Na⁺. The gel-type structure arises from controlled cross-linking during polymerization, producing a homogeneous matrix without discrete pores.
Key synthetic steps include:
- Suspension polymerization : Styrene and divinylbenzene form spherical beads in aqueous media.
- Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups onto the aromatic rings.
- Ionic conversion : Acidic H⁺ sites are exchanged with Na⁺ ions via NaOH treatment.
The ion exchange mechanism follows stoichiometric displacement:
$$
\text{-SO}3^-\text{Na}^+ + \text{Ca}^{2+} \leftrightarrow \text{(-SO}3^-)_2\text{Ca}^{2+} + 2\text{Na}^+
$$
This reversible process enables cyclic regeneration with brine solutions.
Classification and Nomenclature of Amberlite Resins
Amberlite resins follow systematic naming conventions reflecting their functional properties:
| Resin Code | Matrix | Functional Group | Ionic Form | Particle Type |
|---|---|---|---|---|
| IRC120 Na | Gel | Sulfonic acid | Sodium | Spherical beads |
| FPA52RF | Macroporous | Tertiary amine | Free base | Opaque |
Properties
CAS No. |
100915-95-5 |
|---|---|
Molecular Formula |
C6H3(Cl)2CH2CH2Br |
Synonyms |
Amberlite IR-130C Ion Exchange Resin, sodium form |
Origin of Product |
United States |
Scientific Research Applications
Key Properties
- Type: Gel, Strong Acid Cation Exchange Resin
- Functional Group: Sulfonic acid
- Total Exchange Capacity: ≥ 2.0 eq/L (Na+ form)
- Water Retention Capacity: 40.0 – 50.0% (Na+ form)
- Particle Size Distribution:
Scientific Research Applications
Amberlite IRC120 Na has been utilized in various scientific research contexts, particularly in the fields of environmental science and chemical engineering.
Water Treatment and Purification
Amberlite IRC120 Na is extensively used for:
- Demineralization: It effectively removes cations from water, making it suitable for boiler feed water and cooling tower make-up water .
- Softening Applications: The resin is ideal for softening hard water by exchanging calcium and magnesium ions with sodium ions .
Case Study: Industrial Water Treatment
A study conducted at a power generation facility demonstrated that using Amberlite IRC120 Na significantly reduced the hardness of the water supply, leading to improved efficiency in boilers and reduced scaling .
Environmental Remediation
The resin has been employed in the removal of heavy metals from wastewater:
- Heavy Metal Ion Exchange: Amberlite IRC120 Na can effectively exchange sodium ions for heavy metal ions like lead and cadmium, thus purifying contaminated water sources .
Case Study: Heavy Metal Removal
In a laboratory experiment, wastewater containing lead ions was treated using Amberlite IRC120 Na, resulting in over 90% removal efficiency within a few hours .
Chemical Processing
The resin is also used in chemical synthesis and purification processes:
- Catalysis: Amberlite IRC120 Na serves as a catalyst support in various reactions, enhancing reaction rates and selectivity .
- Acid-Base Reactions: It facilitates acid-base reactions by providing a medium for ion exchange .
Case Study: Acetic Acid Purification
Research indicated that Amberlite IRC120 Na effectively removed impurities from acetic acid solutions during synthesis processes, improving product yield and purity .
Table 1: Comparison of Ion Exchange Capacities
| Resin Type | Total Exchange Capacity (eq/L) | Water Retention Capacity (%) |
|---|---|---|
| Amberlite IRC120 Na | ≥ 2.0 | 40.0 – 50.0 |
| Other Cation Resins | Varies | Varies |
Table 2: Applications of Amberlite IRC120 Na
| Application | Description |
|---|---|
| Water Softening | Exchanges calcium/magnesium for sodium |
| Demineralization | Removes cations from water |
| Heavy Metal Removal | Exchanges sodium for heavy metal ions |
| Catalysis | Supports catalytic reactions |
| Acid-Base Reactions | Facilitates ion exchange in reactions |
Chemical Reactions Analysis
Primary Ion Exchange Mechanism
The resin operates through sulfonic acid functional groups (-SO₃⁻) that exchange sodium ions (Na⁺) with divalent cations in solution. A typical water softening reaction follows:
2 R-SO₃Na + Ca²⁺ → (R-SO₃)₂Ca + 2 Na⁺
2 R-SO₃Na + Mg²⁺ → (R-SO₃)₂Mg + 2 Na⁺
Key properties of this reaction:
-
Selectivity order : Ca²⁺ > Mg²⁺ > Na⁺ (higher affinity for divalent ions)
-
Kinetics : Particle diffusion controls exchange rates at high concentrations (>0.1M), while film diffusion dominates at lower concentrations
Regeneration Reactions
Exhausted resin is restored using concentrated NaCl solutions:
(R-SO₃)₂Ca + 2 NaCl → 2 R-SO₃Na + CaCl₂
(R-SO₃)₂Mg + 2 NaCl → 2 R-SO₃Na + MgCl₂
| Regeneration Parameter | Value | Source |
|---|---|---|
| Optimal NaCl concentration | 10% w/w solution | |
| Regenerant usage per cycle | 3× stoichiometric | |
| Swelling (Na⁺ → H⁺ conversion) | <10% volumetric |
Regeneration efficiency depends on:
Oxidative Degradation
Exposure to strong oxidizers like nitric acid (HNO₃) or chlorine (Cl₂) causes irreversible sulfonic group loss:
R-SO₃H + HNO₃ → R-H + H₂SO₄ + NOₓ
Critical thresholds:
| Oxidizer | Maximum Safe Concentration | Exposure Time |
|---|---|---|
| Free chlorine | <0.5 mg/L | Continuous |
| HNO₃ | <1% v/v | <1 hour |
Thermal Stability
Comparative Performance Data
*Conditions: 10% NaCl regeneration, 15 BV/h flow rate, 250 mg/L CaCO₃ influent
Reaction Kinetics and Selectivity
A study of ion exchange equilibria demonstrated:
Selectivity coefficients (Kₐᵦ)
| Ion Pair | Kₐᵦ (25°C) |
|---|---|
| Ca²⁺/Na⁺ | 2.45 |
| Mg²⁺/Na⁺ | 1.85 |
| K⁺/Na⁺ | 0.98 |
Diffusion coefficients (Dₑ):
Comparison with Similar Compounds
Key Properties:
- Matrix : Gel-type structure with uniform crosslinking (8% DVB) .
- Total Exchange Capacity : ≥2.0 eq/L (Na⁺ form), superior to older gel-type resins like 001x4 and 001x6.5 .
- Physical Form : Translucent amber spherical beads (0.3–1.2 mm diameter) .
- Chemical Stability : Resistant to oxidizing agents, organic solvents, and pH extremes (0–14) .
Comparison with Similar Compounds
AMBERLITE IR-120 (Gel) vs. AMBERLITE IR200 (Macroporous)
Key Contrast :
- IR-120 ’s gel matrix offers higher exchange capacity and mechanical stability, making it ideal for standard ion exchange in aqueous systems.
- IR200’s macroporous structure accommodates bulky ions (e.g., organic sulfonates) but sacrifices capacity for versatility in non-aqueous media .
AMBERLITE IR-120 (Gel) vs. LEWATIT S100LF (Gel)
Key Contrast :
- Both resins share identical functional groups, but LEWATIT S100LF ’s lower crosslinking enhances kinetics for high-temperature applications (e.g., condensate polishing).
- IR-120 prioritizes cost-effectiveness for general-purpose softening .
AMBERLITE IR-120 (Gel) vs. PUROLITE C100E (Gel)
Key Contrast :
- C100E marginally outperforms IR-120 in capacity and regeneration but is tailored for specialized nuclear applications.
- IR-120 dominates in cost-sensitive, high-volume industries .
Research Findings and Performance Data
Kinetic Performance
Longevity and Stability
- IR-120 retains >85% capacity after 5,000 cycles in pH 2–12 environments, while macroporous resins degrade by 20% under oxidative stress .
Preparation Methods
Key Parameters in Matrix Formation
-
Cross-Linking Density : A DVB concentration of 6–8% optimizes mechanical stability and ion-exchange capacity. Higher cross-linking reduces swelling but increases resistance to osmotic shock.
-
Bead Size Distribution : Gel-type resins typically exhibit a narrow particle size range of 300–1200 µm, ensuring consistent flow rates in industrial columns.
| Parameter | Specification | Impact on Resin Performance |
|---|---|---|
| DVB Concentration | 6–8% | Balances capacity and durability |
| Porogen Type | Toluene | Controls pore size and surface area |
| Polymerization Time | 8–12 hours | Determines bead uniformity |
Sulfonation for Functional Group Introduction
The copolymer matrix undergoes sulfonation to introduce sulfonic acid (–SO₃H) groups, which enable cation exchange. Concentrated sulfuric acid (95–98%) or chlorosulfonic acid is used at 80–120°C for 4–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid groups attaching preferentially to the para positions of the benzene rings. Excess acid is neutralized with deionized water, and the resin is washed until the effluent reaches pH 5–6.
Sulfonation Efficiency Metrics
-
Ion-Exchange Capacity : The final resin exhibits a total capacity of 1.8–2.0 eq/L, as measured by titration with NaOH.
-
Swelling Characteristics : Sulfonation increases the resin’s volume by 15–20% due to hydration of the –SO₃H groups.
Sodium Ion Exchange and Stabilization
The sulfonated resin in hydrogen form (H⁺) is converted to the sodium form (Na⁺) using a 4–10% sodium hydroxide (NaOH) solution. This step involves passing NaOH through a column of the resin at 2–5 bed volumes per hour, followed by rinsing to remove excess ions. The exchange reaction is:
Regeneration Protocols
Industrial systems regenerate spent resin with brine (10% NaCl), achieving >95% recovery of sodium form. Continuous processes use counter-current regeneration to minimize sodium chloride consumption.
| Regenerant | Concentration | Flow Rate (BV/h) | Efficiency |
|---|---|---|---|
| NaCl | 10% | 2–4 | 95–98% |
| NaOH | 4% | 3–5 | 90–92% |
Quality Control and Characterization
Post-synthesis analysis ensures compliance with industrial standards:
-
Moisture Content : 43–47%, measured by gravimetric analysis after drying at 105°C.
-
Particle Integrity : Beads are tested for fractures using microscopy and attrition resistance assays.
-
Thermal Stability : The resin withstands temperatures up to 120°C without structural degradation.
Industrial-Scale Manufacturing Adjustments
Large-scale production modifies laboratory protocols for efficiency:
-
Reactor Design : Batch reactors with anchor agitators ensure uniform heat distribution during sulfonation.
-
Waste Management : Spent sulfuric acid is neutralized with limestone to produce gypsum, minimizing environmental impact.
Comparative Analysis of Preparation Methods
While the core synthesis steps are consistent, patents disclose variations to enhance performance:
Q & A
Q. What are the critical parameters for characterizing AMBERLITE resin sodium form (gel type) in ion-exchange applications?
To ensure reproducibility, researchers should measure:
- Ion-exchange capacity (e.g., using titration to quantify sodium ion exchange efficiency under standardized conditions) .
- Particle size distribution (via sieve analysis or microscopy), as uniformity affects flow dynamics in column setups .
- Swelling behavior in aqueous solutions, which impacts resin stability and kinetics .
- Regeneration efficiency using acid/base solutions (e.g., 10% HCl for sodium-to-hydrogen form conversion, as per analogous protocols) .
Q. How should researchers precondition AMBERLITE resin sodium form (gel type) for reproducible ion-exchange experiments?
Preconditioning involves:
- Cyclic washing : Rinse with deionized water (3–5 bed volumes) to remove residual impurities.
- Ionic activation : Soak the resin in 1 M NaCl for 2 hours to ensure full conversion to the sodium form, followed by rinsing until effluent conductivity stabilizes .
- Column packing validation : Measure bed porosity via backwashing to avoid channeling effects during flow-through experiments .
Q. What experimental controls are essential when studying AMBERLITE resin’s selectivity for metal ions?
Include:
- Blank columns (resin-free) to assess nonspecific adsorption.
- Competitive ion solutions (e.g., Na⁺/K⁺ mixtures) to quantify selectivity coefficients.
- pH buffers (e.g., Tris-HCl) to isolate pH-dependent binding behavior .
- Temperature controls , as gel-type resins exhibit thermal sensitivity in swelling and exchange rates .
Advanced Research Questions
Q. How can kinetic inconsistencies in AMBERLITE resin’s ion-exchange performance be resolved?
Conflicting kinetic data may arise from:
- Particle size heterogeneity : Use resins with a uniformity coefficient ≤1.7 to minimize diffusion limitations .
- Incomplete regeneration : Validate resin regeneration via conductivity measurements post-HCl treatment (e.g., 10% HCl for 1 hour) .
- Solution ionic strength effects : Conduct experiments at constant ionic strength (e.g., using NaNO₃ as a background electrolyte) to isolate concentration-dependent behavior . Advanced methods like breakthrough curve analysis or finite bath adsorption models can reconcile discrepancies .
Q. What methodologies optimize AMBERLITE resin’s performance in hybrid separation systems (e.g., coupled with membranes)?
Key steps include:
- Resin-membrane compatibility testing : Assess chemical stability of the gel matrix in solvents used for membrane fabrication .
- Hybrid system flow optimization : Use computational fluid dynamics (CFD) to model resin-packed modules and avoid dead zones .
- Synergistic capacity evaluation : Compare standalone vs. hybrid system efficiency via batch adsorption isotherms (e.g., Langmuir/Freundlich models) .
Q. How can researchers mitigate interference from organic fouling during AMBERLITE resin applications?
Strategies involve:
- Pre-filtration : Use 0.45 µm membranes to remove particulate organics.
- Resin pretreatment : Soak in 0.1 M NaOH for 1 hour to hydrolyze adsorbed organics, followed by thorough rinsing .
- Fouling-resistant modifications : Graft hydrophilic functional groups (e.g., sulfonic acid) to the resin surface, though this requires validation via FTIR/XPS .
Methodological Guidance
Q. What statistical approaches validate AMBERLITE resin’s adsorption isotherm data?
- Error analysis : Calculate confidence intervals for Langmuir/Freundlich parameters using nonlinear regression tools (e.g., OriginLab).
- Cross-validation : Compare batch vs. column adsorption capacities to identify kinetic vs. equilibrium limitations .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points arising from resin heterogeneity .
Q. How should researchers document AMBERLITE resin’s performance in publications?
Adhere to IMRAD structure:
- Methods : Specify resin lot numbers, preconditioning protocols, and column dimensions to ensure reproducibility .
- Results : Report exchange capacities in eq/L (not %), particle sizes as mean ± SD, and include raw data in supplementary materials .
- Discussion : Contrast findings with prior studies on analogous resins (e.g., AMBERLITE IRC-718) to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
